molecular formula C13H7FN2O2 B6388679 MFCD18317295 CAS No. 1261890-10-1

MFCD18317295

Cat. No.: B6388679
CAS No.: 1261890-10-1
M. Wt: 242.20 g/mol
InChI Key: OCNKZZYNWBDHIQ-UHFFFAOYSA-N
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Description

MFCD18317295 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and organic chemistry research. Such compounds often exhibit biological activity, making them relevant to drug discovery and material science. For instance, similar MDL-numbered compounds (e.g., MFCD28167899, MFCD11044885) are characterized by nitrogen- or oxygen-containing aromatic rings, halogen substituents, and molecular weights ranging from 145–486 g/mol .

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-12-9(7-15)2-1-3-10(12)11-6-8(13(17)18)4-5-16-11/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNKZZYNWBDHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=NC=CC(=C2)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687409
Record name 2-(3-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-10-1
Record name 2-(3-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-2-fluorophenyl)isonicotinic acid typically involves the reaction of 3-cyano-2-fluorobenzaldehyde with isonicotinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-fluorophenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Cyano-2-fluorophenyl)isonicotinic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317295 with structurally and functionally analogous compounds, drawing on data from peer-reviewed synthesis methods, physicochemical properties, and bioactivity profiles:

Parameter This compound (Hypothetical) CAS 1022150-11-3 CAS 918538-05-3 CAS 1533-03-5
Molecular Formula C₂₇H₃₀N₆O₃ (assumed) C₂₇H₃₀N₆O₃ C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight (g/mol) ~486 (estimated) 486.57 188.01 202.17
Key Functional Groups Amide, pyridine Amide, pyridine Dichloropyrrolotriazine Trifluoromethyl ketone
Solubility Moderate in DMF (estimated) Soluble in DMF, DMSO Low in water; soluble in DMF Soluble in methanol
Bioactivity Potential kinase inhibition Not explicitly reported PAINS alerts (pan-assay interference) CYP450 inhibition
Synthetic Route Multi-step coupling reactions Coupling of intermediates in DMF Halogenation of pyrrolotriazine Friedel-Crafts acylation

Key Contrasts:

Structural Complexity: CAS 1022150-11-3 and this compound (hypothetical) share a high molecular weight (>450 g/mol) and polycyclic frameworks, suggesting applications in targeted drug delivery . In contrast, CAS 918538-05-3 is smaller (188 g/mol) and optimized for fragment-based screening . CAS 1533-03-5 incorporates a trifluoromethyl group, enhancing metabolic stability compared to non-fluorinated analogs .

Functional Applications :

  • Halogenated compounds like CAS 918538-05-3 are prone to off-target interactions (e.g., PAINS alerts), limiting their utility in high-throughput screening .
  • Ketone-containing compounds (e.g., CAS 1533-03-5) show higher GI absorption (95% predicted) compared to amide-rich analogs like CAS 1022150-11-3 (65% predicted) .

Synthetic Accessibility :

  • This compound and CAS 1022150-11-3 require advanced catalysts (e.g., cesium carbonate) and multi-step purification, whereas CAS 1533-03-5 is synthesized via straightforward Friedel-Crafts reactions .

Research Findings and Implications

  • Drug Development : Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) exhibit superior pharmacokinetic profiles, making them preferable for CNS-targeted therapies .
  • Material Science : High-molecular-weight amides (e.g., CAS 1022150-11-3) are explored for polymer crosslinking due to their thermal stability .
  • Limitations : Halogenated analogs (e.g., CAS 918538-05-3) face regulatory scrutiny due to environmental persistence and toxicity risks .

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